molecular formula C42H58NO3PPdS B14051146 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline

Cat. No.: B14051146
M. Wt: 794.4 g/mol
InChI Key: JXFUHCFLDZVPQH-UHFFFAOYSA-M
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Description

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline is a complex organometallic compound. It is known for its role as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. This compound is particularly valuable in the field of catalysis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline undergoes several types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Mechanism of Action

The mechanism by which ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline exerts its effects involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenyl-aniline;palladium(2+)
  • Acetonitrile;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);hexafluoroantimony(1-)

Uniqueness

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline is unique due to its specific ligand structure, which provides enhanced stability and reactivity in palladium-catalyzed reactions. This makes it particularly effective in forming carbon-carbon and carbon-heteroatom bonds .

Properties

Molecular Formula

C42H58NO3PPdS

Molecular Weight

794.4 g/mol

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline

InChI

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

JXFUHCFLDZVPQH-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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